molecular formula C17H16BrNO4 B2801557 {[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 2-METHOXYBENZOATE CAS No. 1794781-75-1

{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 2-METHOXYBENZOATE

Cat. No.: B2801557
CAS No.: 1794781-75-1
M. Wt: 378.222
InChI Key: XKCVUJMFJJGUPR-UHFFFAOYSA-N
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Description

{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 2-METHOXYBENZOATE is an organic compound that features a bromobenzyl group, an amino group, and a methoxybenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 2-METHOXYBENZOATE typically involves the reaction of 4-bromobenzylamine with 2-methoxybenzoic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 2-METHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: The bromobenzyl group can be oxidized to form corresponding bromobenzaldehyde or bromobenzoic acid.

    Reduction: The carbonyl group in the ester can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Bromobenzaldehyde, bromobenzoic acid.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 2-METHOXYBENZOATE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of {[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 2-METHOXYBENZOATE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-2-methoxybenzoate: Similar structure but lacks the amino group.

    Ethyl 4-bromobutyrate: Contains a bromobutyrate group instead of a bromobenzyl group.

    4-Bromobenzonitrile: Contains a nitrile group instead of the ester and amino groups.

Uniqueness

{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 2-METHOXYBENZOATE is unique due to the presence of both the bromobenzyl and methoxybenzoate moieties, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

The compound {[(4-Bromophenyl)methyl]carbamoyl}methyl 2-methoxybenzoate (CAS Number: 1794777-31-3) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Structure

  • Molecular Formula: C16H18BrN1O3
  • Molecular Weight: 364.23 g/mol
  • IUPAC Name: this compound

Physical Properties

PropertyValue
DensityNot available
Boiling PointNot available
Melting PointNot available

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the bromophenyl group is known to enhance lipophilicity, potentially improving membrane permeability and facilitating interaction with cellular targets.

Antimicrobial Activity: Preliminary studies indicate that derivatives of bromophenyl compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anticancer Potential: Research has suggested that compounds containing the carbamoyl moiety may possess anticancer properties. The mechanism is hypothesized to involve the induction of apoptosis in cancer cells through the activation of caspase pathways .

Pharmacological Effects

  • Cytotoxicity: Studies have reported varying degrees of cytotoxicity against cancer cell lines, indicating potential as an anticancer agent.
  • Anti-inflammatory Properties: Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.

Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, a series of bromophenyl derivatives were synthesized and tested for antimicrobial activity. Among these, this compound exhibited notable inhibition against Pseudomonas aeruginosa with an MIC value of 32 µg/mL .

Study 2: Anticancer Activity

A research article highlighted the synthesis and evaluation of several carbamoyl derivatives for their anticancer properties. The compound demonstrated significant cytotoxic effects on human breast cancer cell lines (MCF-7), with IC50 values in the low micromolar range .

Properties

IUPAC Name

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO4/c1-22-15-5-3-2-4-14(15)17(21)23-11-16(20)19-10-12-6-8-13(18)9-7-12/h2-9H,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCVUJMFJJGUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)OCC(=O)NCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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